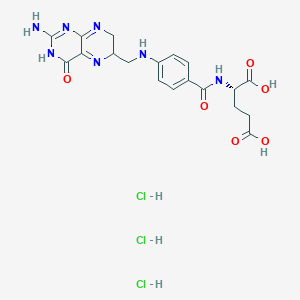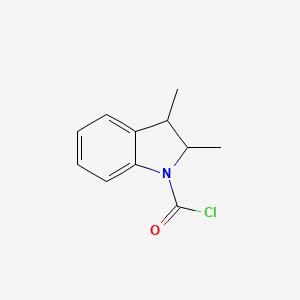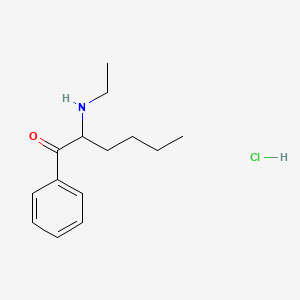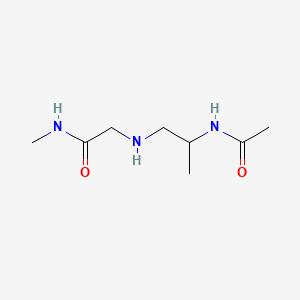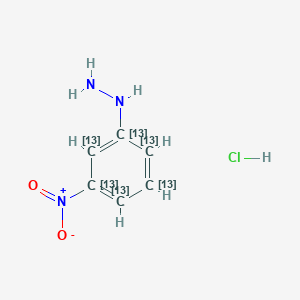
UDP-β-D-Glucose (Natriumsalz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-(trihydrogen pyrophosphate), mono-β-D-glucopyranosyl ester, disodium salt, commonly known as UDP-β-D-Glucose (sodium salt), is a stereoisomer of UDP-α-D-glucose. This compound is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It plays a crucial role in various biochemical processes, including carbohydrate metabolism and the biosynthesis of glycoconjugates.
Wissenschaftliche Forschungsanwendungen
UDP-β-D-Glucose (sodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in the biosynthesis of glycoconjugates, which are essential for cell-cell communication and molecular recognition.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of bioactive compounds, such as antibiotics and plant secondary metabolites
Wirkmechanismus
Target of Action
UDP-β-D-Glucose (sodium salt) is a stereoisomer of UDP-α-D-glucose (sodium salt) . Its α-isomer, udp-α-d-glucose, has been shown to bind the p2y14 receptor and gpr17 .
Mode of Action
Its α-isomer, udp-α-d-glucose, has been shown to bind to and activate the p2y14 receptor and gpr17 . This suggests that UDP-β-D-Glucose might have similar interactions with its targets.
Biochemical Pathways
Its α-isomer, udp-α-d-glucose, is known to be a precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and some microorganisms .
Biochemische Analyse
Biochemical Properties
UDP-β-D-Glucose (sodium salt) is involved in glycosyltransferase reactions in metabolism .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
UDP-β-D-Glucose (sodium salt) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UDP-β-D-Glucose (sodium salt) can be synthesized through enzymatic glycosylation processes. One method involves the use of glycosyltransferase enzymes, such as those from Bacillus cereus, which catalyze the transfer of glucose from uridine 5’-diphosphate glucose to acceptor molecules . The reaction conditions typically include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of divalent metal ions like magnesium or manganese to enhance enzyme activity.
Industrial Production Methods
Industrial production of UDP-β-D-Glucose (sodium salt) often employs microbial fermentation techniques. Engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce the compound in large quantities. The fermentation process involves the expression of glycosyltransferase enzymes and the provision of uridine diphosphate glucose as a substrate. The product is then purified using techniques such as anion exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-β-D-Glucose (sodium salt) undergoes various chemical reactions, including:
Glycosylation: The transfer of glucose to acceptor molecules, forming glycosidic bonds.
Hydrolysis: The cleavage of the glycosidic bond, releasing glucose and uridine diphosphate.
Oxidation: Conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase.
Common Reagents and Conditions
Glycosylation: Requires glycosyltransferase enzymes, divalent metal ions (e.g., magnesium or manganese), and a buffered aqueous solution.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Oxidation: Involves the enzyme UDP-glucose dehydrogenase and nicotinamide adenine dinucleotide (NAD+) as a cofactor.
Major Products Formed
Glycosylation: Glycosides, such as β-D-glucosides.
Hydrolysis: Glucose and uridine diphosphate.
Oxidation: UDP-glucuronic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-α-D-Glucose: Another stereoisomer of UDP-glucose, involved in similar biochemical processes.
UDP-Galactose: A nucleotide sugar used in the biosynthesis of galactose-containing glycoconjugates.
UDP-Glucuronic Acid: Formed by the oxidation of UDP-glucose, involved in detoxification processes
Uniqueness
UDP-β-D-Glucose (sodium salt) is unique due to its β-anomeric configuration, which influences its interaction with specific glycosyltransferase enzymes. This stereoisomeric form can result in different glycosylation patterns and biological activities compared to its α-anomer .
Eigenschaften
CAS-Nummer |
7333-33-7 |
|---|---|
Molekularformel |
C15H22N2O17P2 · 2Na |
Molekulargewicht |
610.3 |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../ |
InChI-Schlüssel |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
SMILES |
O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+] |
Synonyme |
NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


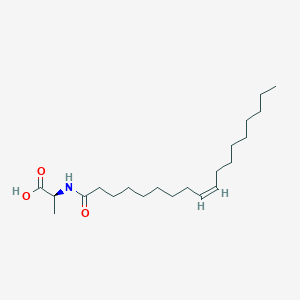
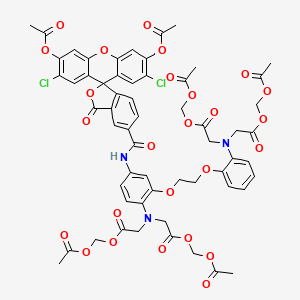
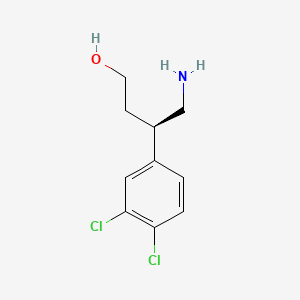
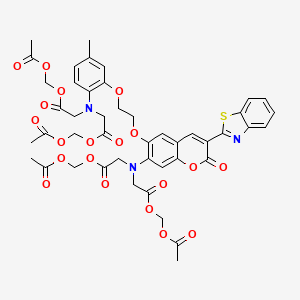
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

